3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1234692-04-6
Cat. No.: VC5548904
Molecular Formula: C21H22N2O2
Molecular Weight: 334.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234692-04-6 |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.419 |
| IUPAC Name | 3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3 |
| Standard InChI Key | QCHLAAUTYZNXJZ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The compound’s molecular formula is C21H22N2O2, with a molecular weight of 334.419 g/mol. Its IUPAC name, 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, reflects the substitution pattern: a butoxy-methylphenyl group at position 3, a phenyl group at position 1, and a formyl group at position 4 of the pyrazole ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 882220-50-0 |
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.419 g/mol |
| IUPAC Name | 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
| SMILES | CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
| InChI Key | MFBJZAWMINCHDD-UHFFFAOYSA-N |
Structural Features
The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:
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A 4-butoxy-2-methylphenyl group at position 3, contributing hydrophobicity and steric bulk.
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A phenyl group at position 1, enhancing π-π stacking interactions.
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A formyl group (-CHO) at position 4, enabling further functionalization via condensation or reduction .
Synthesis and Preparation
Triflate Intermediate Formation
The synthesis begins with 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes triflation using trifluoromethanesulfonic anhydride (Tf2O) and triethylamine (TEA) in dichloromethane. This step replaces the hydroxyl group with a triflyl (-OTf) group, creating a reactive intermediate for cross-coupling .
Reaction Scheme:
Palladium-Catalyzed Cross-Coupling
The triflate intermediate undergoes Suzuki-Miyaura coupling with 4-butoxy-2-methylphenylboronic acid in the presence of Pd(PPh3)4 and K3PO4. This reaction introduces the aryl group at position 3 of the pyrazole .
Table 2: Optimized Coupling Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Anhydrous K3PO4 |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (100–120°C) |
| Reaction Time | 12–24 hours |
The product is purified via flash chromatography (ethyl acetate/hexane), yielding the target compound in 70–85% purity .
Spectral Characterization
NMR Spectroscopy
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1H NMR (500 MHz, CDCl3):
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13C NMR (125 MHz, CDCl3):
IR Spectroscopy
Key absorption bands include:
Mass Spectrometry
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ESI-MS: m/z 335.2 [M+H]⁺ (calc. 334.419).
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